molecular formula C20H19N3O B2920267 5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile CAS No. 1009499-24-4

5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile

Cat. No.: B2920267
CAS No.: 1009499-24-4
M. Wt: 317.392
InChI Key: PUQAVNYYLGEOLA-UHFFFAOYSA-N
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Description

5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile is a useful research compound. Its molecular formula is C20H19N3O and its molecular weight is 317.392. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound interacts with EGFR, inhibiting its activity . This inhibition is achieved through non-covalent binding to the EGFR, which prevents the receptor from activating its downstream signaling pathways . The exact nature of this interaction and the changes it causes within the cell are still under investigation.

Biochemical Pathways

The inhibition of EGFR by the compound affects several biochemical pathways. Primarily, it prevents the activation of the MAPK pathway, which is involved in cell proliferation and survival . Additionally, the compound has been found to reduce the levels of reactive oxygen species (ROS) in lung cancer cells , which may contribute to its anticancer effects.

Result of Action

The compound’s interaction with EGFR leads to a decrease in cell proliferation and an increase in cell death . This is due to the inhibition of the MAPK pathway and the reduction of ROS levels . The compound also appears to downregulate the expression of key oncogenes, including KRAS and MAP2K .

Properties

IUPAC Name

5-[(3-methylphenyl)methyl]-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-14-4-2-5-16(10-14)13-23-19-11-15(12-21)7-8-17(19)22-9-3-6-18(22)20(23)24/h2,4-5,7-8,10-11,18H,3,6,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQAVNYYLGEOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C=CC(=C3)C#N)N4CCCC4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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